molecular formula C6H22Cl4N4 B146255 Tétrachlorhydrate de triéthylènetétramine CAS No. 4961-40-4

Tétrachlorhydrate de triéthylènetétramine

Numéro de catalogue B146255
Numéro CAS: 4961-40-4
Poids moléculaire: 292.1 g/mol
Clé InChI: OKHMDSCYUWAQPT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Trientine tetrahydrochloride is a chelating agent used primarily in the treatment of Wilson's disease, a genetic disorder that leads to toxic copper accumulation in the body. It serves as an alternative treatment for patients who are intolerant to penicillamine, another chelating agent. Trientine works by binding to copper and facilitating its excretion from the body, thereby reducing copper levels and alleviating symptoms associated with the disease .

Synthesis Analysis

While the provided papers do not detail the synthesis of trientine tetrahydrochloride, it is known that trientine can be synthesized through chemical reactions involving organic compounds. The synthesis process would typically involve the formation of trientine's backbone by reacting the appropriate amines and then converting it to its tetrahydrochloride salt form to increase its solubility for medical use .

Molecular Structure Analysis

Trientine tetrahydrochloride has a molecular structure that allows it to effectively bind copper ions. Its structure contains multiple amine groups that can coordinate with copper, forming a stable complex that can be excreted from the body. The tetrahydrochloride salt form enhances the solubility of trientine, making it more effective for oral administration .

Chemical Reactions Analysis

Trientine tetrahydrochloride undergoes chemical reactions in the body that result in the chelation of copper. The amine groups in trientine bind to copper ions, forming a complex that is then excreted. This process effectively reduces the copper overload in patients with Wilson's disease. The pharmacokinetics of trientine tetrahydrochloride indicate that it is absorbed more rapidly and provides greater systemic exposure compared to the dihydrochloride salt form .

Physical and Chemical Properties Analysis

Trientine tetrahydrochloride is more soluble than its dihydrochloride counterpart, which is an important property for its use as a medication. A quantitative purity test for trientine tetrahydrochloride has been developed, indicating that it has specific retention factors, linearity, and limits of detection and quantitation at the nanogram level. This highlights the drug's stability and the reliability of its dosage form .

Relevant Case Studies

Several case studies have demonstrated the efficacy of trientine tetrahydrochloride in treating Wilson's disease. In one study, twenty patients with severe penicillamine intolerance were successfully managed with trientine, showing clinical improvement and depletion of body copper stores . Another study used Long-Evans cinnamon rats, an animal model of Wilson's disease, to show that trientine can inhibit the development of hepatitis and hepatic tumors, suggesting its potential in preventing liver-related complications of copper accumulation .

Applications De Recherche Scientifique

Traitement de la maladie de Wilson

Le tétrachlorhydrate de triéthylènetétramine est couramment utilisé pour le traitement de la maladie de Wilson . La maladie de Wilson est une maladie génétique autosomique récessive, qui se manifeste par une accumulation de cuivre dans les tissus des patients . Les traitements de cette maladie réduisent soit l'absorption du cuivre, soit éliminent l'excès de cuivre de l'organisme à l'aide de chélateurs tels que le this compound .

Traitement du cancer

Le this compound a montré un potentiel d'utilisation en chimiothérapie anticancéreuse . Il possède des propriétés inhibitrices de la télomérase et anti-angiogenèse, ce qui peut être bénéfique dans le traitement du cancer .

Traitement de l'insuffisance cardiaque chez les patients diabétiques

Le this compound a fait l'objet d'essais cliniques pour le traitement de l'insuffisance cardiaque chez les patients atteints de diabète .

Mimétique de la restriction calorique

Le this compound agit comme un mimétique de la restriction calorique . Il améliore la macroautophagie/autophagie par la stimulation des réactions de désacétylation des protéines cytoplasmiques .

Contrôle du poids

Le this compound a montré qu'il induisait l'autophagie et réduisait le gain de poids chez les souris nourries avec un régime riche en graisses .

Utilisation en chromatographie d'affinité

Le this compound a été utilisé comme agent de déplacement des amines primaires en chromatographie d'affinité <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16"

Mécanisme D'action

Target of Action

Triethylenetetramine tetrahydrochloride, also known as Trientine tetrahydrochloride, is a potent and selective copper (II)-selective chelator . It is a structural analog of linear polyamine compounds, spermidine and spermine . The primary target of this compound is copper ions in the body . It has been suggested that the TETA-metabolizing enzyme is actually spermidine/spermine acetyltransferase .

Mode of Action

Triethylenetetramine tetrahydrochloride works by promoting urinary copper excretion . It binds to copper and forms a stable complex that is then excreted from the body . This helps to reduce excess body copper storage and ameliorate symptoms of Wilson’s disease .

Biochemical Pathways

The biochemical pathways affected by Triethylenetetramine tetrahydrochloride are primarily related to copper homeostasis . By chelating copper, it prevents the accumulation of copper in tissues, which is a characteristic of Wilson’s disease . It has also been shown to possess telomerase inhibiting and anti-angiogenesis properties .

Pharmacokinetics

Triethylenetetramine tetrahydrochloride is poorly absorbed with a bioavailability of 8 to 30% . It is widely distributed in tissues with relatively high concentrations measured in liver, heart, and kidney . It is mainly metabolized via acetylation , and two major acetylated metabolites exist in human serum and urine . It is mainly excreted in urine as the unchanged parent drug and two acetylated metabolites . It has a relatively short half-life (2 to 4 hours) in humans .

Result of Action

The primary result of Triethylenetetramine tetrahydrochloride action is the reduction of copper levels in the body, which helps to manage Wilson’s disease . It has also been shown to induce apoptosis of acinar cells of the pancreas in male Fischer 344 rats .

Orientations Futures

Trientine tetrahydrochloride has been investigated in clinical trials for the treatment of heart failure in patients with diabetes . It has also been compared with trientine dihydrochloride in a phase 3 head-to-head trial comparing d-Penicillamine with trientine tetrahydrochloride in Wilson’s Disease .

Analyse Biochimique

Biochemical Properties

Triethylenetetramine tetrahydrochloride is a potent and selective copper (II)-selective chelator . It is a structural analog of linear polyamine compounds, spermidine and spermine . It interacts with copper ions, forming a stable complex that is then excreted from the body . This interaction plays a crucial role in the management of Wilson’s disease, a genetic disorder characterized by excessive copper accumulation in the body .

Cellular Effects

Triethylenetetramine tetrahydrochloride has been shown to induce apoptosis of acinar cells of the pancreas in male Fischer 344 rats .

Molecular Mechanism

The molecular mechanism of action of Triethylenetetramine tetrahydrochloride involves its ability to selectively chelate copper (II) ions . This chelation process reduces the amount of free copper in the body, which is beneficial in conditions like Wilson’s disease where copper accumulation is harmful . Additionally, it has been suggested that Triethylenetetramine tetrahydrochloride can inhibit telomerase and exhibit anti-angiogenesis properties, providing potential mechanisms for its anticancer effects .

Temporal Effects in Laboratory Settings

Triethylenetetramine tetrahydrochloride is poorly absorbed with a bioavailability of 8 to 30% . It is widely distributed in tissues with relatively high concentrations measured in liver, heart, and kidney . It is mainly metabolized via acetylation, and two major acetylated metabolites exist in human serum and urine . It is mainly excreted in urine as the unchanged parent drug and two acetylated metabolites . It has a relatively short half-life (2 to 4 hours) in humans .

Dosage Effects in Animal Models

It is known that the compound has a dermal LD50 of 550 mg/kg in rabbits .

Metabolic Pathways

Triethylenetetramine tetrahydrochloride is primarily metabolized via acetylation . The major pharmacokinetic parameters are not associated with the acetylation phenotype of N-acetyltransferase 2, the traditionally regarded drug acetylation enzyme, and the Triethylenetetramine tetrahydrochloride-metabolizing enzyme is actually spermidine/spermine acetyltransferase .

Transport and Distribution

Triethylenetetramine tetrahydrochloride is widely distributed in tissues, with relatively high concentrations measured in liver, heart, and kidney . It is proposed that Triethylenetetramine tetrahydrochloride shares a common transport mechanism with polyamines in intestinal uptake . It is likely that Triethylenetetramine tetrahydrochloride is also transported across biological membranes into mammalian cells by the same transporter for polyamines .

Subcellular Localization

Given its role as a copper chelator, it is likely to be found in locations where copper ions are present within the cell .

Propriétés

IUPAC Name

N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;tetrahydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H18N4.4ClH/c7-1-3-9-5-6-10-4-2-8;;;;/h9-10H,1-8H2;4*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKHMDSCYUWAQPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNCCNCCN)N.Cl.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H22Cl4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5063657
Record name Trientine tetrahydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5063657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4961-40-4
Record name Trientine tetrahydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004961404
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trientine tetrahydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5063657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRIENTINE TETRAHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7360URE56Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Also provided are the formation of triethylenetetramine quaternary salts. In an additional embodiment, a tribenzaldehyde protected intermediate is reacted with at least more than about three equivalents of aqueous hydrochloric acid, for example, to form triethylenetetramine tetrahydrochloride, which is precipitated in greater than about 90% yield and greater than about 98% purity from isopropanol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
tribenzaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trientine tetrahydrochloride
Reactant of Route 2
Reactant of Route 2
Trientine tetrahydrochloride
Reactant of Route 3
Reactant of Route 3
Trientine tetrahydrochloride
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Trientine tetrahydrochloride
Reactant of Route 5
Reactant of Route 5
Trientine tetrahydrochloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Trientine tetrahydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.